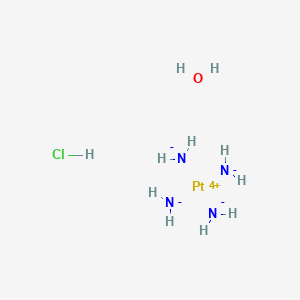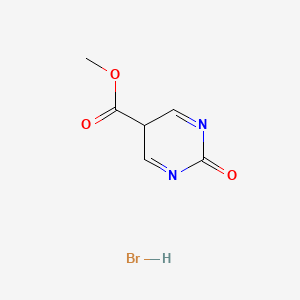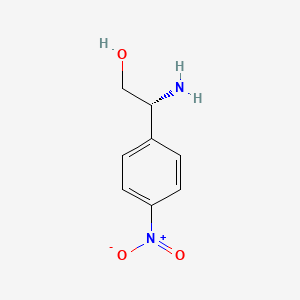
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a diazinane ring substituted with an amino group, a benzyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the amino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving a diamine and a diketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group using suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Oxo derivatives of the diazinane ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or amino derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-amino-3-phenyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-amino-3-methyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 2-(4-amino-3-ethyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C14H17N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-6,11H,7-9,15H2,1H3 |
InChI Key |
WKGISSYHBBZHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)






![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)


